"discovery and isolation of A-D-altro-3-Heptulofuranose"
"discovery and isolation of A-D-altro-3-Heptulofuranose"
Topic: Discovery and Isolation of
Technical Guide: Discovery and Isolation of -D-altro-3-Heptulofuranose (Coriose)
Executive Summary
-D-altro-3-Heptulofuranose, historically known as Coriose , represents a rare class of naturally occurring higher-carbon sugars known as 3-heptuloses . Unlike the more ubiquitous 2-heptuloses (e.g., sedoheptulose) involved in the pentose phosphate pathway, 3-heptuloses possess a ketone group at the C3 position. This structural anomaly confers unique chemical stability and biological properties, making Coriose a molecule of interest for carbohydrate chemistry and potential therapeutic analog development.This guide details the technical methodology for the isolation of Coriose from natural plant sources (Coriaria japonica and Sedum species), emphasizing the critical "fermentative purification" step required to separate it from abundant hexoses.
Chemical Identity & Structural Context
The molecule is distinct from the common sedoheptulose (D-altro-2-heptulose). The "3-heptulose" designation indicates the carbonyl function is located at carbon-3.
| Property | Specification |
| Common Name | Coriose |
| IUPAC Name | |
| Chemical Formula | |
| Molecular Weight | 210.18 g/mol |
| Ring Form | Furanose (5-membered ring) in crystalline state |
| Stereochemistry | D-altro configuration |
| CAS Number | 25545-06-0 |
| Solubility | Highly soluble in water; sparingly soluble in ethanol |
Structural Uniqueness
In aqueous solution, Coriose exists in equilibrium, but it crystallizes specifically as the
Natural Sources and Biosynthesis
Coriose is not a product of the standard Calvin cycle or Pentose Phosphate Pathway. It is a taxonomic marker found in specific plant families:
-
Coriariaceae: Coriaria japonica (leaves, stems, and fruit).
-
Crassulaceae: Sedum roseum (Rhodiola) and Sedum spectabile.
-
Primulaceae: Primula officinalis (trace amounts).[1]
Biosynthetic Note: Evidence suggests Coriose is synthesized via a specific transketolase-mediated pathway distinct from sedoheptulose, potentially involving the epimerization of 3-hexuloses or direct 7-carbon chain synthesis.
Isolation Methodology
The isolation of Coriose is challenging due to the overwhelming presence of glucose, fructose, and sucrose in the plant matrix. The following protocol utilizes a biological filtration step (yeast fermentation) to remove these common sugars, a technique pioneered by Begbie and Richtmyer.
Phase 1: Extraction and Clarification
Objective: Solubilize free sugars and remove phenolic/protein contaminants.
-
Maceration: Fresh leaves of Coriaria japonica (or Sedum roots) are macerated in 80% Ethanol (v/v) at room temperature for 48 hours.
-
Filtration: The mixture is filtered through Celite to remove plant debris.
-
Concentration: The filtrate is concentrated under reduced pressure (rotary evaporator, <40°C) to an aqueous syrup.
-
Deproteinization:
-
Add saturated neutral Lead Acetate solution to the syrup to precipitate proteins and tannins.
-
Filter the precipitate.[2]
-
De-lead the filtrate by adding dilute Sulfuric Acid (
) or bubbling Hydrogen Sulfide ( ) gas until no further precipitation occurs. -
Centrifuge and filter to obtain a clear, neutral aqueous solution.
-
Phase 2: Fermentative Purification (The Critical Step)
Objective: Selectively remove D-glucose, D-fructose, and Sucrose. Rationale: Baker's yeast (Saccharomyces cerevisiae) metabolizes common hexoses but lacks the specific kinases/isomerases to metabolize 3-heptuloses like Coriose.
-
Inoculation: Adjust the pH of the clarified extract to 4.5–5.0. Add washed Baker's yeast (20g per liter of extract).
-
Incubation: Incubate at 30°C for 48–72 hours with gentle agitation. Monitor the cessation of
evolution. -
Termination: Heat the mixture to 80°C for 10 minutes to kill the yeast and coagulate proteins.
-
Clarification: Centrifuge at 10,000 x g for 20 minutes. Treat the supernatant with activated carbon to remove colorants and yeast byproducts.
Phase 3: Chromatographic Isolation
Objective: Separate Coriose from remaining non-fermentable sugars (e.g., sedoheptulose, volemitol).
-
Stationary Phase: Cellulose powder column or Carbon-Celite (1:1 w/w).
-
Mobile Phase: Gradient elution using Acetone:Water (starting 50:50
90:10). -
Fraction Collection: Collect fractions and analyze via Thin Layer Chromatography (TLC).
-
TLC System: n-Butanol:Acetic Acid:Water (4:1:5).
-
Detection: Spray with Urea-Phosphoric acid spray (specific for ketoses; Coriose yields a distinct blue-grey spot, different from the blue of sedoheptulose).
-
-
Pooling: Combine fractions containing the specific 3-heptulose spot (
distinct from sedoheptulose).
Phase 4: Crystallization
-
Concentrate the pooled fractions to a thick syrup.
-
Dissolve in a minimum volume of warm Methanol.
-
Add Ethanol dropwise until turbidity is observed.
-
Store at 4°C for 1-2 weeks. Coriose crystallizes as prisms.
Visualization of Isolation Workflow
Caption: Figure 1.[3][4][5] Bio-selective isolation workflow for Coriose utilizing yeast fermentation to eliminate competing hexoses.
Structural Elucidation & Validation
To confirm the identity of the isolated crystals as
Nuclear Magnetic Resonance (NMR)[6]
- -NMR: The spectrum of Coriose is diagnostic. Unlike 2-heptuloses which show anomeric signals near 98-103 ppm, the 3-heptulose structure shifts the quaternary carbon signal.
-
Furanose Confirmation: The coupling constants in
-NMR confirm the 5-membered ring geometry in the crystalline state.
Periodate Oxidation
A classic chemical proof of the "3-heptulose" structure involves periodate oxidation.
-
Mechanism: Periodate cleaves vicinal diols.
-
Result: Oxidation of Coriose consumes specific moles of periodate and releases Formaldehyde and Glycolic acid , distinguishing it from 2-heptuloses which yield different fragmentation patterns due to the position of the carbonyl group.
Physical Properties[1][2][3]
-
Melting Point: 98–101°C (varies slightly by hydration).
-
Optical Rotation:
+21° (in water, equilibrium value).
Applications in Drug Development
While currently a rare sugar, Coriose holds potential in:
-
Antimetabolite Design: As a 3-ketose, it may inhibit specific carbohydrate-processing enzymes (isomerases/kinases) that recognize 2-ketoses, acting as a metabolic probe or inhibitor.
-
Chiral Scaffolds: The unique "altro" stereochemistry provides a rare chiral pool starting material for the synthesis of complex glycosidase inhibitors.
-
Dietary Modulation: Like other rare sugars (e.g., allulose), it is being investigated for low-calorie sweetener potential, as humans lack the enzymes to efficiently metabolize 3-heptuloses.
References
-
Okuda, T., & Mori, K. (1974). Distribution of manno-heptulose and sedoheptulose in plants.[6] Phytochemistry, 13(5), 961-964. Link
-
Begbie, R., & Richtmyer, N. K. (1966).[7] The isolation of some heptoses, heptuloses, octuloses, and nonuloses from Primula officinalis Jacq.[1][7] Carbohydrate Research, 2(4), 272-288.[1][7] Link
-
Sanz, M. L., et al. (2018).[8] Gas chromatographic-based techniques for the characterization of low molecular weight carbohydrates... of Sedum roseum. Journal of Chromatography A, 1571, 207-215. Link
-
Jackson, K. G. A., & Jones, J. K. N. (1969). Synthesis of 3-hexuloses. Canadian Journal of Chemistry, 47(13), 2498-2501. Link
-
PubChem. (2024).[3] D-altro-Heptulose (Coriose) Compound Summary. National Library of Medicine. Link
Sources
- 1. Primulaverin | CAS:154-61-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. m.nicebiochem.com [m.nicebiochem.com]
- 3. D-altro-Heptulose | C7H14O7 | CID 439645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. repository.naturalis.nl [repository.naturalis.nl]
- 6. Metabolism of d-Glycero-d-Manno-Heptitol, Volemitol, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas chromatographic-based techniques for the characterization of low molecular weight carbohydrates and phenylalkanoid glycosides of Sedum roseum root supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
